Steric Bulk Quantification: LogP and Physicochemical Differentiation from Unsubstituted Phenoxyacetyl Chloride
The para-tert-butyl substituent on 4-tert-Butylphenoxyacetyl chloride confers a calculated LogP of 3.13 to 4.15 (depending on the algorithm applied), which is substantially higher than the LogP of 2.07 reported for unsubstituted phenoxyacetyl chloride . This quantifiable increase in lipophilicity directly influences membrane permeability and partitioning behavior of downstream derivatives. Additionally, the tert-butyl group provides measurable steric hindrance that modulates the reactivity of the acetyl chloride moiety toward nucleophiles, a property exploited in selective acylations where bulkier electrophiles are required to control regioselectivity or reduce unwanted side reactions .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.13 (WLOGP) to 4.15 (XLOGP3) |
| Comparator Or Baseline | Phenoxyacetyl chloride (CAS 701-99-5): LogP = 2.07 |
| Quantified Difference | LogP increase of 1.06 to 2.08 units (approximately 11× to 120× increase in partition coefficient) |
| Conditions | Calculated LogP values; WLOGP, XLOGP3, and ACD/LogP algorithms |
Why This Matters
This quantifiable increase in lipophilicity predicts differential membrane permeability and tissue distribution of downstream derivatives, directly impacting the selection of this building block for medicinal chemistry programs targeting intracellular or CNS targets.
